Cas no 1049469-47-7 (N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide)

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a chemically synthesized diamide derivative featuring a 3,4-dimethoxyphenyl group and a phenylpiperazine moiety linked via an ethanediamide bridge. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or cardiovascular pathways. Its structural complexity allows for selective interactions with receptor sites, enhancing binding affinity and specificity. The presence of methoxy and phenylpiperazine groups contributes to improved solubility and pharmacokinetic properties. This product is suitable for use in medicinal chemistry applications, offering a versatile scaffold for further derivatization and optimization in drug discovery.
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide structure
1049469-47-7 structure
Product name:N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
CAS No:1049469-47-7
MF:C22H28N4O4
Molecular Weight:412.482125282288
CID:5818834
PubChem ID:42268362

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
    • N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
    • 1049469-47-7
    • AKOS024504395
    • F5266-0053
    • VU0640055-1
    • N1-(3,4-dimethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
    • インチ: 1S/C22H28N4O4/c1-29-19-9-8-17(16-20(19)30-2)24-22(28)21(27)23-10-11-25-12-14-26(15-13-25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28)
    • InChIKey: MFIIAEWGJJRGDF-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(C2=CC=CC=C2)CC1)(=O)C(NC1=CC=C(OC)C(OC)=C1)=O

計算された属性

  • 精确分子量: 412.21105539g/mol
  • 同位素质量: 412.21105539g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 547
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 83.1Ų

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5266-0053-5mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
5mg
$69.0 2023-09-10
Life Chemicals
F5266-0053-2mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
2mg
$59.0 2023-09-10
Life Chemicals
F5266-0053-15mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
15mg
$89.0 2023-09-10
Life Chemicals
F5266-0053-30mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
30mg
$119.0 2023-09-10
Life Chemicals
F5266-0053-40mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
40mg
$140.0 2023-09-10
Life Chemicals
F5266-0053-5μmol
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5266-0053-3mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
3mg
$63.0 2023-09-10
Life Chemicals
F5266-0053-75mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
75mg
$208.0 2023-09-10
Life Chemicals
F5266-0053-20mg
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
20mg
$99.0 2023-09-10
Life Chemicals
F5266-0053-10μmol
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
1049469-47-7
10μmol
$69.0 2023-09-10

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide 関連文献

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamideに関する追加情報

Comprehensive Overview of N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS No. 1049469-47-7)

The compound N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS No. 1049469-47-7) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This diamide derivative combines a 3,4-dimethoxyphenyl moiety with a 4-phenylpiperazine group, linked via an ethanediamide bridge. Such structural complexity makes it a subject of interest for drug discovery, particularly in the context of central nervous system (CNS) targeting and receptor modulation.

Recent trends in scientific literature highlight a growing interest in piperazine-based compounds, as they are frequently explored for their neuropharmacological properties. The presence of the 4-phenylpiperazin-1-yl group in CAS 1049469-47-7 suggests potential interactions with dopamine and serotonin receptors, which are critical in treating conditions like anxiety, depression, and cognitive disorders. Researchers are particularly intrigued by its dual-functionality, where the dimethoxyphenyl segment may contribute to antioxidant or anti-inflammatory effects, while the piperazine-ethyl chain could enhance blood-brain barrier permeability.

From a synthetic chemistry perspective, N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide exemplifies the convergence of medicinal chemistry and rational drug design. Its synthesis typically involves multi-step reactions, including amide coupling and N-alkylation, to achieve high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its physicochemical properties, ensuring compliance with Good Laboratory Practices (GLP).

In the context of AI-driven drug discovery, this compound has been flagged in computational screenings for its bioisosteric potential—a hot topic in cheminformatics. Virtual libraries often query derivatives of CAS 1049469-47-7 to predict ADMET profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity), addressing user searches like "how to optimize piperazine-based drug candidates" or "best practices for diamide synthesis." Such inquiries reflect the compound's relevance in modern preclinical research.

Beyond pharmacology, N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is studied for its material science applications. Its aromatic and heterocyclic components may contribute to organic semiconductors or ligand design for catalysis, aligning with the surge in "green chemistry" and "sustainable synthesis" trends. This multidisciplinary appeal underscores its versatility.

To summarize, CAS 1049469-47-7 represents a compelling case study in structure-activity relationships (SAR). Its design leverages pharmacophore hybridization, a strategy increasingly adopted to combat drug resistance—a pressing concern in personalized medicine. As research progresses, this compound may pave the way for novel therapeutic agents or diagnostic tools, solidifying its place in the evolving landscape of bioorganic chemistry.

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